N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide
Description
N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a cyclobutane carboxamide moiety
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-20(18(22)19(23-2)10-6-11-19)13-17-9-12-21(15-17)14-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBXFJOWKKPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C3(CCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the 1,3-dipolar cycloaddition of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with alkenyl ester derivatives under acidic conditions . The resulting intermediate is then subjected to further functionalization to introduce the cyclobutane carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group are crucial for binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-pyrrolidinone: Shares the pyrrolidine and benzyl moieties but lacks the cyclobutane carboxamide group.
1-Benzylpyrrolidin-3-yl-methanol: Similar structure but with a hydroxyl group instead of the methoxy and carboxamide groups.
(S)-(+)-1-Benzyl-3-aminopyrrolidine: Contains an amino group instead of the carboxamide group.
Uniqueness
N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide is unique due to the presence of the cyclobutane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
